molecular formula C20H12BrFO4 B11162702 3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11162702
M. Wt: 415.2 g/mol
InChI Key: YSNQATOZZOLENL-UHFFFAOYSA-N
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Description

3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a complex organic compound with a unique structure that includes a xanthene core, a hydroxy group, and a substituted benzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The substituted benzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of bromine and fluorine substituents in This compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H12BrFO4

Molecular Weight

415.2 g/mol

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12BrFO4/c21-12-6-5-11(15(22)7-12)10-25-13-8-16(23)19-18(9-13)26-17-4-2-1-3-14(17)20(19)24/h1-9,23H,10H2

InChI Key

YSNQATOZZOLENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Br)F)O

Origin of Product

United States

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